3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline
Overview
Description
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is an organic compound that features a chloro-substituted aniline moiety linked to a thiazole ring via an ether linkage
Mechanism of Action
Target of Action
Compounds with a thiazole ring, like the one present in this compound, have been found to exhibit a wide range of biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring’s aromaticity allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound is a white solid that melts near room temperature . This suggests that its action, efficacy, and stability could be influenced by factors such as temperature and light exposure.
Biochemical Analysis
Biochemical Properties
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions suggest that this compound may have antioxidant properties, potentially reducing oxidative damage in cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements. This activation results in increased expression of genes involved in detoxification and antioxidant defense .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of certain enzymes, inhibiting or activating their function. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition reduces the production of pro-inflammatory mediators, highlighting its potential anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of stress response proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can cause toxic effects, including liver and kidney damage. These findings suggest a narrow therapeutic window for the safe use of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. For instance, some metabolites may inhibit glycolysis, leading to altered energy production in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cells, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methyl-1,3-thiazole-2-amine with appropriate reagents under controlled conditions.
Etherification: The next step involves the etherification of the thiazole derivative with 3-chloro-4-hydroxyaniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the aniline ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline: Similar structure but with a different substitution pattern on the aniline ring.
3-Bromo-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline: Bromine instead of chlorine as the halogen substituent.
3-Chloro-4-[(4-ethyl-1,3-thiazol-2-yl)oxy]aniline: Ethyl group instead of methyl on the thiazole ring.
Uniqueness
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .
Properties
IUPAC Name |
3-chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-6-5-15-10(13-6)14-9-3-2-7(12)4-8(9)11/h2-5H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFMKQCJSMVJGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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